molecular formula C15H13Cl2FN2O3S B2982181 3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034527-99-4

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2982181
CAS No.: 2034527-99-4
M. Wt: 391.24
InChI Key: UWPNVVOKWWVEJZ-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps. One common approach is to start with the pyridine ring and introduce the chloro group via electrophilic substitution. The pyrrolidine moiety can be attached through nucleophilic substitution reactions. The sulfonyl group is often introduced using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and sulfonyl-containing molecules, such as:

Uniqueness

What sets 3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-chloro-4-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O3S/c16-12-7-11(1-2-14(12)18)24(21,22)20-6-4-10(9-20)23-15-3-5-19-8-13(15)17/h1-3,5,7-8,10H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPNVVOKWWVEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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